molecular formula C10H18O B100243 p-Menth-1-en-9-ol CAS No. 18479-68-0

p-Menth-1-en-9-ol

Cat. No. B100243
CAS RN: 18479-68-0
M. Wt: 154.25 g/mol
InChI Key: ZTYHGIAOVUPAAH-UHFFFAOYSA-N
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Description

P-Menth-1-en-9-ol is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da . It is also known by its IUPAC name, 2-(4-Methyl-3-cyclohexen-1-yl)-1-propanol . It has a herbal type odor and a fruity type flavor .


Synthesis Analysis

The synthesis of p-Menth-1-en-9-ol involves the enzymatic system of bacteria, fungi, and insects . The enzymatic reactions based on enzymes alone or whole microorganisms enable obtaining products with a specific structure and purity . The most important advantage of this type of reaction is the possibility of obtaining derivatives that are not possible to obtain with standard methods of organic synthesis or are very expensive to obtain .


Molecular Structure Analysis

The molecular structure of p-Menth-1-en-9-ol can be represented as a 2D Mol file or as a computed 3D SD file . It is a monoterpenoid, which is a significant and very interesting group due to their comprehensive action in plants and their use in food, pharmaceutical, cosmetic, or agricultural products .


Chemical Reactions Analysis

The chemical reactions of p-Menth-1-en-9-ol involve the transformation of monoterpenes into their derivatives . The next stage involves the action of alcohol oxidizing enzymes (alcohol oxidases or alcohol dehydrogenases) and aldehyde dehydrogenase, resulting in the formation of the appropriate acid .


Physical And Chemical Properties Analysis

P-Menth-1-en-9-ol has a molecular weight of 154.2493 . It has an optical activity of [α]20/D +99°, c = 4.2 in toluene and a refractive index n20/D 1.486 (lit.) . Its boiling point is 115-116 °C/10 mmHg (lit.) and it has a density of 0.941 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Synthesis of Cooling Agents

p-Menth-1-en-9-ol isomers have been used in the synthesis of cooling agents. For example, Serra, Fuganti, and Gatti (2008) described a chemoenzymatic preparative synthesis of p-Menth-1-en-9-ol isomers and their application in synthesizing cooling agents like 1-hydroxy-2,9-cineole (Serra, Fuganti, & Gatti, 2008).

2. Synthesis of Natural p-Menthane Monoterpenes

In another study, Serra and Nobile (2011) demonstrated the use of p-Menth-1-en-9-ol stereoisomers in the enantiospecific synthesis of natural p-menthane monoterpenes (Serra & Nobile, 2011).

3. Enhancement of Transdermal Drug Penetration

Chen et al. (2013) explored the use of unsaturated menthol analogues, including p-Menth-1-en-9-ol, for enhancing the transdermal penetration of drugs like 5-fluorouracil through rat skin (Chen et al., 2013).

4. Ozonolysis and Epoxidation Studies

Ishmuratov et al. (2014) investigated the ozonolysis of p-Menth-1-en-9-ol derivatives, providing insights into the chemical transformations and potential applications of these compounds in organic synthesis (Ishmuratov et al., 2014).

5. Antimicrobial and Antioxidant Properties

Kumar et al. (2021) studied the essential oil of Cymbopogon jwarancusa, which contains p-Menth-1-en-9-ol derivatives, revealing significant antimicrobial and antioxidant activities (Kumar et al., 2021).

6. Biosynthetic Studies and Flavor Research

Reichert et al. (2000) utilized isotopically labeled p-Menth-1-en-9-ol in biosynthetic studies of dill ether, contributing to the understanding of flavor compound biogenesis in plants (Reichert et al., 2000).

7. Biotransformation Studies

Lee, Hirata, and Suga (1984) investigated the biotransformation of p-Menth-1-en-9-ol derivatives using cultured cells of Nicotiana tabacum, revealing selective hydroxylation patterns (Lee, Hirata, & Suga, 1984).

Safety And Hazards

P-Menth-1-en-9-ol may cause eye, skin, and respiratory tract irritation . The toxicological properties of this material have not been fully investigated . It is recommended to wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA’s eye and face protection regulations in 29 CFR 1910.133 .

Future Directions

The future directions of p-Menth-1-en-9-ol research could involve further investigation of its toxicological properties . There is also potential for exploring its use in food, pharmaceutical, cosmetic, or agricultural products due to its comprehensive action in plants . The interest of industrial centers focuses mainly on obtaining particles of high optical purity, which have the desired biological properties .

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHGIAOVUPAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864841
Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity herbal aroma
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

115.00 to 116.00 °C. @ 10.00 mm Hg
Record name p-Menth-1-en-9-ol
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.946
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

p-Menth-1-en-9-ol

CAS RN

18479-68-0, 13835-30-8, 13835-75-1
Record name p-Menth-1-en-9-ol
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Record name 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))-
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Record name p-Menth-1-ene-9-ol
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Record name p-Menth-1-en-9-ol
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Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Record name p-menth-1-ene-9-ol
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Record name β,4-dimethylcyclohex-3-ene-1-ethanol
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Record name P-MENTH-1-EN-9-OL
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Record name p-Menth-1-en-9-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
253
Citations
S Serra, C Fuganti, FG Gatti - 2008 - Wiley Online Library
… , to afford the p-menth-1-en-9-ol isomers. These reactions … are based on the use of p-menth-1-en-9-ol as a mixture of … synthesized starting from the p-menth-1-en-9-ol isomers,5a we …
S Serra, I Nobile - Tetrahedron: Asymmetry, 2011 - Elsevier
… When the p-menth-1-en-9-ol 7a stereoisomers were used as substrates, PPL catalysed the enantioselective acetylation of the (8S) enantiomers independent of the C(4) configuration. …
Number of citations: 16 www.sciencedirect.com
G Radoias, A Bosilcov, I Ciocan‐Tarța… - Flavour and …, 2017 - Wiley Online Library
(8S)‐(−)‐p‐Mentha‐1,3‐dien‐9‐ol (3) has been synthesized and fully characterized, using dill ether as the starting material. Dill ether is a common constituent of the essential oil of dill …
Number of citations: 4 onlinelibrary.wiley.com
JF Blount, BA Pawson, G Saucy - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
X -Ray structure determination of 4 R ,8 R - p -menth-1-en-9-ol p -iodobenzoate. Revision of the absolute stereochemistry of natural (+)-juvabione - Journal of the Chemical Society D: …
Number of citations: 20 pubs.rsc.org
S Reichert, D Fischer, S Asche… - Flavour and fragrance …, 2000 - Wiley Online Library
… with labelled (R/S)-limonene and labelled p-menth1-en-9-ol isomers as glucosides … ), an extract after feeding dill with 13C-labelled p-menth1-en-9-ol-glucosides 6a–d (B) and an extract …
Number of citations: 24 onlinelibrary.wiley.com
DP Sousa, E Raphael, U Brocksom… - … für Naturforschung C, 2007 - degruyter.com
… Neoisopulegol (2) and (+)-p-menth-1-en-9-ol (6) were found to be significantly more bioactive than the other compounds (Fig. 2). Isopulegol (1), (ð)-isopinocampheol (3), and (Ð)-…
Number of citations: 52 www.degruyter.com
K Yoshihara, T Sakai, T Sakan - Chemistry Letters, 1978 - journal.csj.jp
… The stereostructure of this dial was confirmed by conversion of (-)-(4S,8S)-p-menth-1-en-9-ol … In this paper, X-ray analysis was carried on p-iodobenzoate of (4R,8R)-p-menth-1-en-9-ol. …
Number of citations: 28 www.journal.csj.jp
M Mazandrany, MB Rezaee - Iranian Journal of Medicinal and …, 2002 - ijmapr.areeo.ac.ir
… The major constituents for sample–1 were p-menth–1–en–9–ol (62.1%), β-caryophyllene (6.3%) and carvacrol (4.8%) and for sample–2 were p–menth–1-en–9-ol (36.1%), 1,8–cineole (…
Number of citations: 3 ijmapr.areeo.ac.ir
F Ahmad, I Jantan, BA Bakar… - Journal of Essential Oil …, 2005 - Taylor & Francis
… Of the Litsea oils studied, this oil contained the highest concentrations of monoterpenoids with p-menth-1-en-9-ol (1.4%) as the major representative. The leaf oil of L. paludosa was …
Number of citations: 19 www.tandfonline.com
S Abbate, G Longhi, L Ricard, C Bertucci… - Journal of the …, 1989 - ACS Publications
… (+)-p-menth-1 -en-9-ol in the region 1300-800 nm. … The addition of a second asymmetric carbon atom external to thering in (R,R)(+)-p-menth-1 -en-9-ol does not alter this pattern. …
Number of citations: 36 pubs.acs.org

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